molecular formula C23H25N5O2 B3006120 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251681-96-5

3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B3006120
CAS No.: 1251681-96-5
M. Wt: 403.486
InChI Key: MEDRWBAJHCPNIY-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic 1,2,3-triazole-4-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is designed for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. The core structure incorporates a 1,2,3-triazole ring, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . This moiety is linked via a carbonyl group to a piperidine ring, which in turn is connected to a 3,4-dimethylbenzamide group. This specific molecular architecture is characteristic of compounds investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that acts as a master regulator of drug metabolism, controlling the expression of cytochrome P450 enzymes like CYP3A4. Unwanted activation of PXR by drug candidates can lead to adverse drug-drug interactions and reduced therapeutic efficacy . Therefore, potent PXR inhibitors like those based on the 1,2,3-triazole-4-carboxamide scaffold are valuable chemical tools for basic research, with potential use in co-administration strategies to mitigate PXR-mediated drug interactions . Beyond PXR research, 1,2,3-triazole derivatives demonstrate a broad spectrum of biological activities, serving as key scaffolds for developing inhibitors for various enzymes . They have been extensively explored as potent α-glucosidase inhibitors for diabetes research and as promising agents in antimicrobial and anticancer research due to their ability to disrupt biofilm formation and induce apoptosis in cancer cell lines . The structural features of this compound, including the lipophilic dimethylbenzamide group, suggest potential for modulating other hydrophobic binding pockets in enzymes and receptors, making it a versatile candidate for hit-to-lead optimization programs in oncology and infectious disease research.

Properties

IUPAC Name

3,4-dimethyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-8-9-18(14-17(16)2)22(29)24-19-10-12-27(13-11-19)23(30)21-15-28(26-25-21)20-6-4-3-5-7-20/h3-9,14-15,19H,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDRWBAJHCPNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the benzamide core is formed by coupling the piperidine-triazole intermediate with a benzoyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit anticancer properties due to their ability to interact with various biological targets. Studies have shown that 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by up to 70% at specific concentrations.

Antimicrobial Properties

The triazole moiety is also associated with antibacterial and antifungal activities . This compound has been evaluated for its effectiveness against resistant strains of bacteria and fungi:

  • Antibacterial Activity : Tests against Gram-positive and Gram-negative bacteria showed promising results, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Fungal Inhibition : The compound exhibited significant antifungal activity against Candida species, suggesting its potential use in treating fungal infections.

Synthesis and Industrial Applications

The synthesis of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions:

  • Preparation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction.
  • Introduction of the Piperidine Ring : Conducted via nucleophilic substitution reactions.
  • Formation of the Benzamide Core : Coupling with a benzoyl chloride derivative under basic conditions.

These synthetic routes can be optimized for industrial production to maximize yield and minimize environmental impact.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can act as a bioisostere for amides or esters, enhancing the compound’s binding affinity and selectivity. The piperidine ring provides additional conformational flexibility, allowing the compound to fit into various binding sites. The benzamide core is crucial for maintaining the overall stability and bioactivity of the molecule .

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethyl substitution (target compound) likely enhances hydrophobic interactions compared to monosubstituted analogs like the 4-methyl derivative .
  • Chlorinated analogs (e.g., 2,4-dichloro) exhibit significantly lower binding affinity (IC₅₀ > 50,000 nM) to targets like GABA transporters, possibly due to steric or electronic effects .

Triazole vs. Pyrazole Heterocycles

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features Source
3,4-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide 1,2,3-triazole C₂₃H₂₅N₅O₂ 403.5 Triazole offers hydrogen-bonding capacity
3,4-Dimethyl-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide Pyrazole C₂₄H₂₇N₅O 401.5 Pyrazole may alter π-π stacking interactions

Key Observations :

  • Triazole-containing compounds (e.g., target compound) may exhibit superior metabolic stability compared to pyrazole analogs due to the triazole’s resistance to oxidative degradation .
  • Pyrazole derivatives (e.g., ) could show divergent binding profiles owing to differences in ring polarity and hydrogen-bonding geometry.

Piperidine Linker Modifications

Compound Name Piperidine Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 1-Phenyltriazole-carbonyl C₂₃H₂₅N₅O₂ 403.5 Rigid triazole-carbonyl group limits linker flexibility
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide 4-(3-Ethylureido)benzyl C₂₅H₃₀F₃N₅O₂ 501.5 Urea linkage enhances solubility; yield = 55.2%
4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline Sulfonyl group C₁₇H₁₈FN₂O₃S 351.1 Sulfonyl group increases polarity

Key Observations :

  • Urea-linked analogs (e.g., ) demonstrate higher synthetic yields (55–76%) compared to triazole derivatives, suggesting easier scalability .

Biological Activity

3,4-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that incorporates a 1,2,3-triazole moiety, which has been recognized for its diverse biological activities. The triazole ring is known for its role in drug discovery due to its ability to modulate biological pathways. This article reviews the biological activities of this compound, focusing on its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (M. tuberculosis), and its cytotoxicity profiles.

Synthesis and Structural Characteristics

The synthesis of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves the following steps:

  • Formation of the triazole ring via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Subsequent acylation of the piperidine derivative with the triazole carbonyl group.

The structural formula can be represented as follows:

C20H24N4O\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}

Antimycobacterial Activity

Recent studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant antimycobacterial activity. For instance, derivatives of 1-alkyl-4-phenyl-[1,2,3]-triazoles have been reported to demonstrate potent activity against multi-drug-resistant strains of M. tuberculosis. In particular:

  • Activity Comparison : In vitro studies indicated that certain triazole derivatives were more effective than ethambutol, a standard treatment for tuberculosis .
CompoundIC50 (μM)Activity Level
Triazole Derivative A0.75High
Triazole Derivative B1.20Moderate
Ethambutol2.50Standard

This table illustrates the comparative efficacy of various compounds against M. tuberculosis.

Cytotoxicity

Evaluation of cytotoxicity on human cell lines (e.g., HEK-293) revealed that many triazole derivatives exhibit low toxicity levels. For example:

  • Cytotoxicity Results : Compounds were found to have IC50 values greater than 20 μM against HEK-293 cells, indicating a favorable safety profile for further development .
CompoundIC50 (μM)Toxicity Level
Triazole Derivative A>20Low
Triazole Derivative B>25Low

The mechanism by which 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its biological effects likely involves interaction with specific enzymes or receptors in the bacterial cell wall synthesis pathway. The presence of the triazole ring is crucial for binding due to its electron-rich nature.

Case Studies

Several studies have explored the biological activity of related triazole compounds:

  • Study on Antitubercular Agents : A series of substituted benzamides were synthesized and evaluated for their antitubercular activity. Compounds with similar structural features showed promising results against M. tuberculosis with IC50 values ranging from 0.5 to 2 μM .
  • Cytotoxicity Assessment : Another study assessed various triazole derivatives for cytotoxic effects on different cancer cell lines and found that many had selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the recommended methods for synthesizing 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

Answer: The synthesis typically involves multi-step reactions:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core (see for analogous triazole syntheses).

Piperidine Functionalization : Coupling of the triazole-carboxylic acid with 4-aminopiperidine via amide bond formation using activating agents like HATU or EDCI ().

Benzamide Assembly : Reaction of the piperidine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) ().
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ().

Q. How can the structure of this compound be validated post-synthesis?

Answer: Use a combination of:

  • 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C3/C4 of benzamide, triazole-proton integration) ().
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ peak).
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amides) ().
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., piperidine ring puckering parameters) ().

Q. What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Cytotoxicity Assays : Use HepG2 (hepatoma) or other cancer cell lines with MTT/WST-1 reagents ().
  • Receptor Binding Studies : Screen against GPCRs (e.g., dopamine, adenosine receptors) via radioligand displacement ().
  • Enzyme Inhibition : Assess activity against kinases or proteases using fluorogenic substrates ().
    Note : Include positive controls (e.g., sorafenib for cytotoxicity) and triplicate replicates for statistical validity ().

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer: X-ray crystallography provides:

  • Bond Geometry : Confirm sp³ hybridization of piperidine nitrogen (bond angles ~109.5°) and planarity of the triazole ring ().
  • Puckering Analysis : Quantify piperidine ring distortion (e.g., half-chair conformation with q₂ = 0.0280 Å, q₃ = 0.5563 Å) ().
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H···O) stabilizing crystal packing ().
    Tools : Use SHELXL for refinement () and WinGX/ORTEP for visualization ().

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Substituent Variation : Modify benzamide (e.g., 3,4-dichloro vs. 3,4-dimethyl) or triazole (e.g., phenyl vs. fluorophenyl) groups ().
  • Piperidine Replacement : Test morpholine or azepane analogs to assess ring size impact on bioactivity ().
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to predict interactions with target proteins ().
    Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., LipE = pIC₅₀ – logP) ().

Q. How should contradictory biological data be addressed (e.g., variable IC₅₀ across assays)?

Answer:

Assay Validation : Confirm reagent stability (e.g., ATP concentration in kinase assays) and cell line authenticity (STR profiling) ().

Solubility Check : Measure compound solubility in assay media (DLS or nephelometry); use DMSO concentrations ≤0.1% ().

Metabolic Stability : Test compound degradation in microsomal preparations ().

Statistical Reanalysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers ().

Methodological Tables

Q. Table 1: Key Crystallographic Parameters ()

ParameterValue
Space groupP2₁/c
Dihedral angle (A–B)89.1°
Piperidine conformationHalf-chair (q₃ = 0.5563 Å)
Hydrogen bondsN1–H···O1, C21–H···O1

Q. Table 2: Synthetic Yields for Analogous Compounds ()

CompoundSubstituentYield (%)
81Benzyl-triazole88
823-Phenylpropyl-triazole69
83Methoxybenzoyl98

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